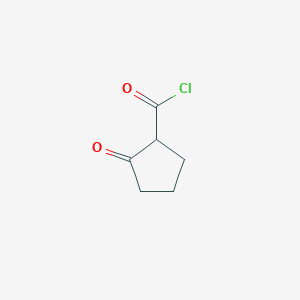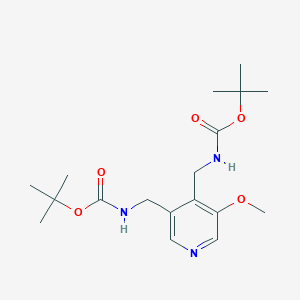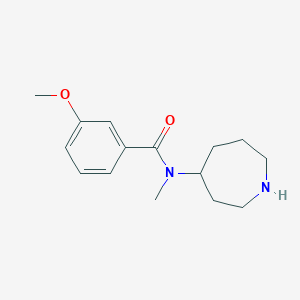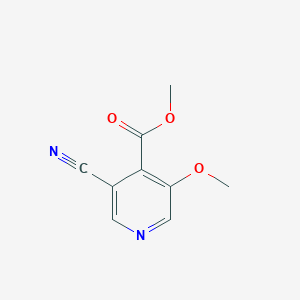
Chlorure de 2-oxocyclopentanecarbonyle
Vue d'ensemble
Description
2-Oxocyclopentanecarbonyl chloride is an organic compound with the molecular formula C6H7ClO2. It is a derivative of cyclopentanone and is characterized by the presence of a carbonyl chloride functional group. This compound is used as an intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
2-Oxocyclopentanecarbonyl chloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It has been studied for its potential use in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
2-Oxocyclopentanecarbonyl chloride can be synthesized through several methods. One common method involves the reaction of cyclopentanone with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to prevent decomposition . Another method involves the use of methacryloyl chloride dimers, which can isomerize into 2-oxocyclopentanecarbonyl chloride in the presence of a Lewis acid .
Analyse Des Réactions Chimiques
2-Oxocyclopentanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: It can be reduced to 2-oxocyclopentanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 2-oxocyclopentanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents used in these reactions include pyridine, lithium aluminum hydride, and potassium permanganate. The major products formed from these reactions are amides, esters, alcohols, and carboxylic acids .
Mécanisme D'action
The mechanism of action of 2-oxocyclopentanecarbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride functional group. This reactivity allows it to form various derivatives, which can interact with biological targets and pathways. The specific molecular targets and pathways depend on the derivatives formed and their intended applications .
Comparaison Avec Des Composés Similaires
2-Oxocyclopentanecarbonyl chloride can be compared with other similar compounds such as:
Cyclopentanecarbonyl chloride: Lacks the oxo group, making it less reactive in certain chemical reactions.
Methacryloyl chloride: Used in similar synthetic applications but has different reactivity due to the presence of the methacryloyl group.
Cyclopentanone: The parent compound, which lacks the carbonyl chloride group and has different reactivity and applications.
These comparisons highlight the unique reactivity and applications of 2-oxocyclopentanecarbonyl chloride in various fields of research and industry.
Propriétés
IUPAC Name |
2-oxocyclopentane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOMBDYGGBVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664492 | |
| Record name | 2-Oxocyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22158-77-6 | |
| Record name | 2-Oxocyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)
![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)

![N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1390098.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)
